![molecular formula C16H16N2O4 B5801320 benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamate](/img/structure/B5801320.png)
benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamate, also known as benzyl carbamate, is a chemical compound that has been widely studied for its potential applications in various fields. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated extensively.
Applications De Recherche Scientifique
Benzyl carbamate has been studied extensively for its potential applications in various fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Benzyl carbamate has been shown to have potent anti-cancer activity, and research is ongoing to develop new drugs based on this compound.
Mécanisme D'action
The mechanism of action of benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamate carbamate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. This inhibition leads to the death of cancer cells and the suppression of tumor growth.
Biochemical and Physiological Effects:
Benzyl carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound carbamate has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamate carbamate in lab experiments is its potent anti-cancer activity. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound carbamate in lab experiments is its potential toxicity. Careful handling and safety precautions must be taken when working with this compound.
Orientations Futures
There are many potential future directions for research on benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamate carbamate. One area of research is in the development of new drugs based on this compound for the treatment of cancer. Another area of research is in the study of the compound's anti-inflammatory and antioxidant properties and its potential applications in the treatment of other diseases. Additionally, research is ongoing to better understand the compound's mechanism of action and how it can be optimized for maximum efficacy.
Méthodes De Synthèse
Benzyl carbamate can be synthesized through the reaction of benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamateamine and ethyl chloroformate. This reaction results in the formation of the carbamate group, which is responsible for the compound's biological activity. The synthesis of benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamate carbamate has been optimized to produce high yields of pure compound, which is essential for scientific research applications.
Propriétés
IUPAC Name |
benzyl N-[4-(2-amino-2-oxoethoxy)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c17-15(19)11-21-14-8-6-13(7-9-14)18-16(20)22-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVUQIPEVAGNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5801238.png)

![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5801251.png)
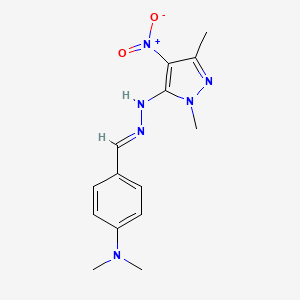
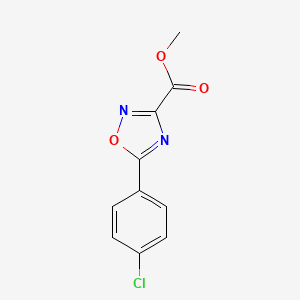
![4-isopropoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5801260.png)
![N-[2-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5801272.png)
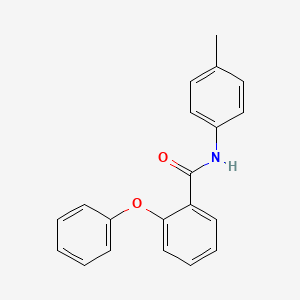
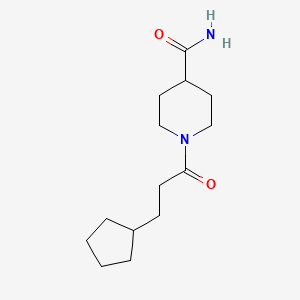
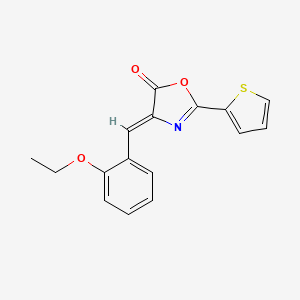
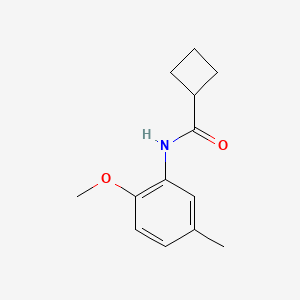
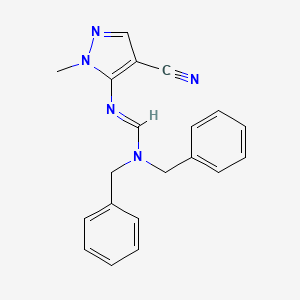

![1-[(2-fluorophenoxy)acetyl]pyrrolidine](/img/structure/B5801335.png)